

# VU0467319: A Muscarinic M1 Positive Allosteric Modulator for Cognitive Enhancement

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## Compound of Interest

Compound Name: MK 319

Cat. No.: B13437780

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VU0467319 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, developed for the treatment of cognitive deficits in disorders such as Alzheimer's disease.<sup>[1][2]</sup> By potentiating the effect of acetylcholine, VU0467319 aims to enhance cognitive function without the side effects associated with direct M1 receptor agonists.<sup>[1][2]</sup>

## Quantitative Data

Parameter	Value	Species	Assay/Method
M1 PAM EC50	492 ± 2.9 nM	Human	In vitro functional assay
M1 Agonism EC50	> 30 µM	Human	In vitro functional assay
ACh Potentiation	71.3 ± 9.9% of max	Human	In vitro functional assay
Brain Penetration (Kp)	0.77	Mouse	In vivo pharmacokinetic study
0.64	Rat	In vivo pharmacokinetic study	
Unbound Brain Penetration (Kp,uu)	1.3	Mouse	In vivo pharmacokinetic study
0.91	Rat	In vivo pharmacokinetic study	
Oral Bioavailability (%F)	80%	Mouse	In vivo pharmacokinetic study
93%	Rat	In vivo pharmacokinetic study	
100%	Dog	In vivo pharmacokinetic study	
59%	Cynomolgus Monkey	In vivo pharmacokinetic study	
Half-life (t1/2)	4.1 h	Mouse	In vivo pharmacokinetic study
3.0 h	Rat	In vivo pharmacokinetic study	
7.5 h	Dog	In vivo pharmacokinetic study	

4.3 h

Cynomolgus Monkey

In vivo  
pharmacokinetic study

## Experimental Protocols

### Novel Object Recognition (NOR) in Rats<sup>[1]</sup>

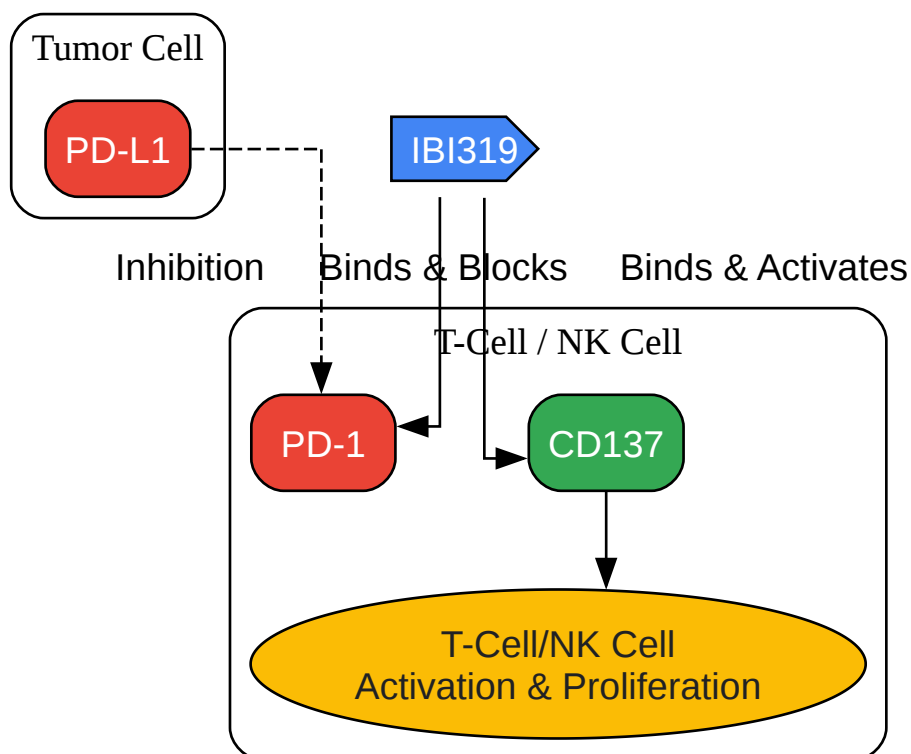
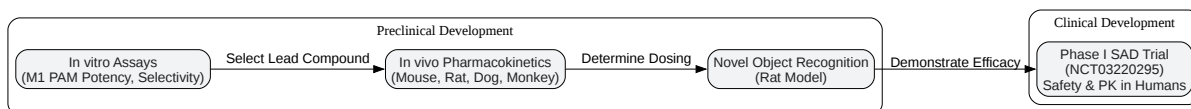
- Objective: To assess the pro-cognitive effects of VU0467319.
- Animals: Male Sprague-Dawley rats.
- Procedure:
  - Habituation: Rats are habituated to the testing arena.
  - Training (Acquisition Phase): Rats are placed in the arena with two identical objects and allowed to explore.
  - Dosing: VU0467319 is administered orally (p.o.) at doses of 0.3, 1, 3, and 5.6 mg/kg in a vehicle of 0.5% natrosol/0.015% Tween 80 in water, 30 minutes prior to the training session.
  - Testing (Retention Phase): 24 hours after the training session, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
- Endpoint: A recognition index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects.

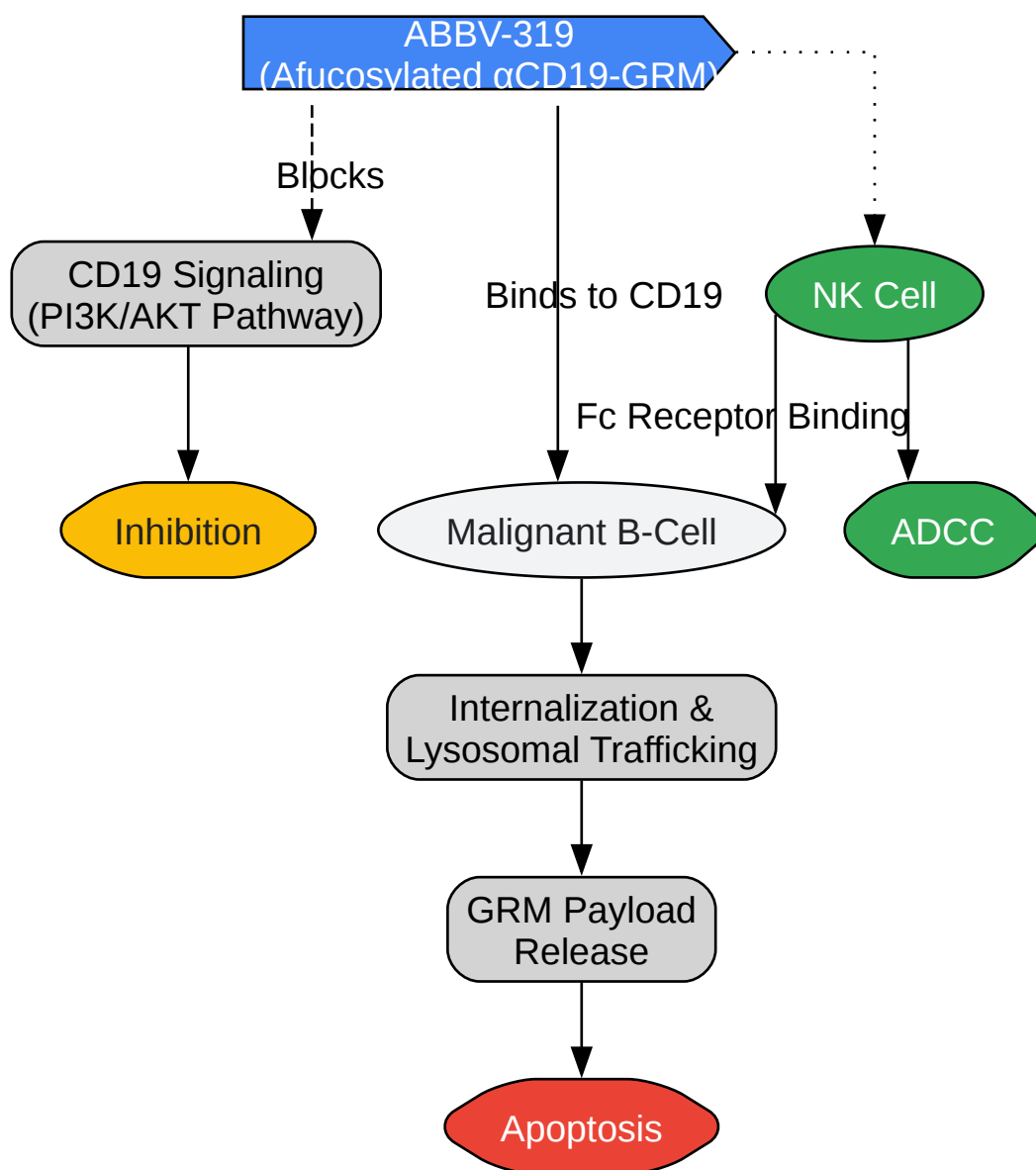
### Phase I Single Ascending Dose (SAD) Clinical Trial (NCT03220295)

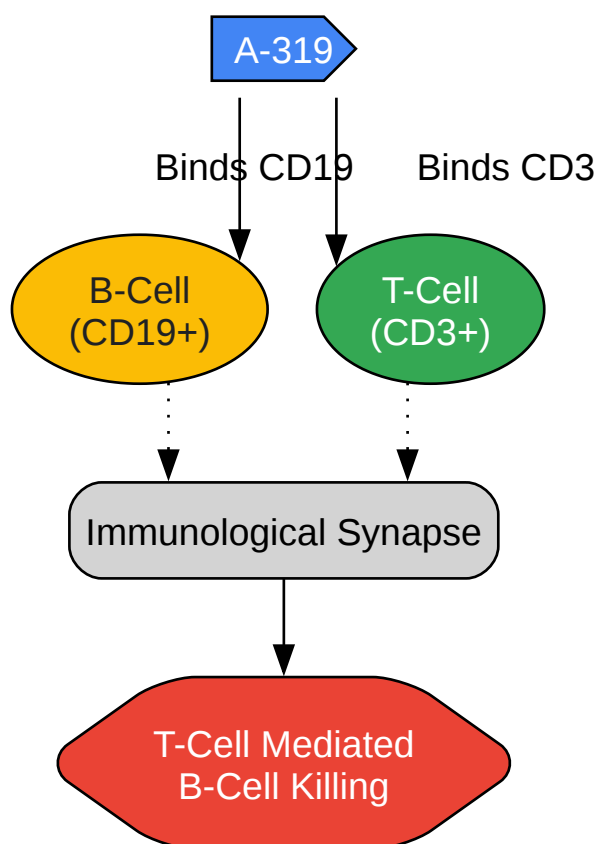
- Objective: To assess the safety, tolerability, and pharmacokinetics of VU0467319 in healthy volunteers.
- Study Design: Randomized, double-blind, placebo-controlled, single ascending dose study.
- Participants: Healthy adult volunteers.

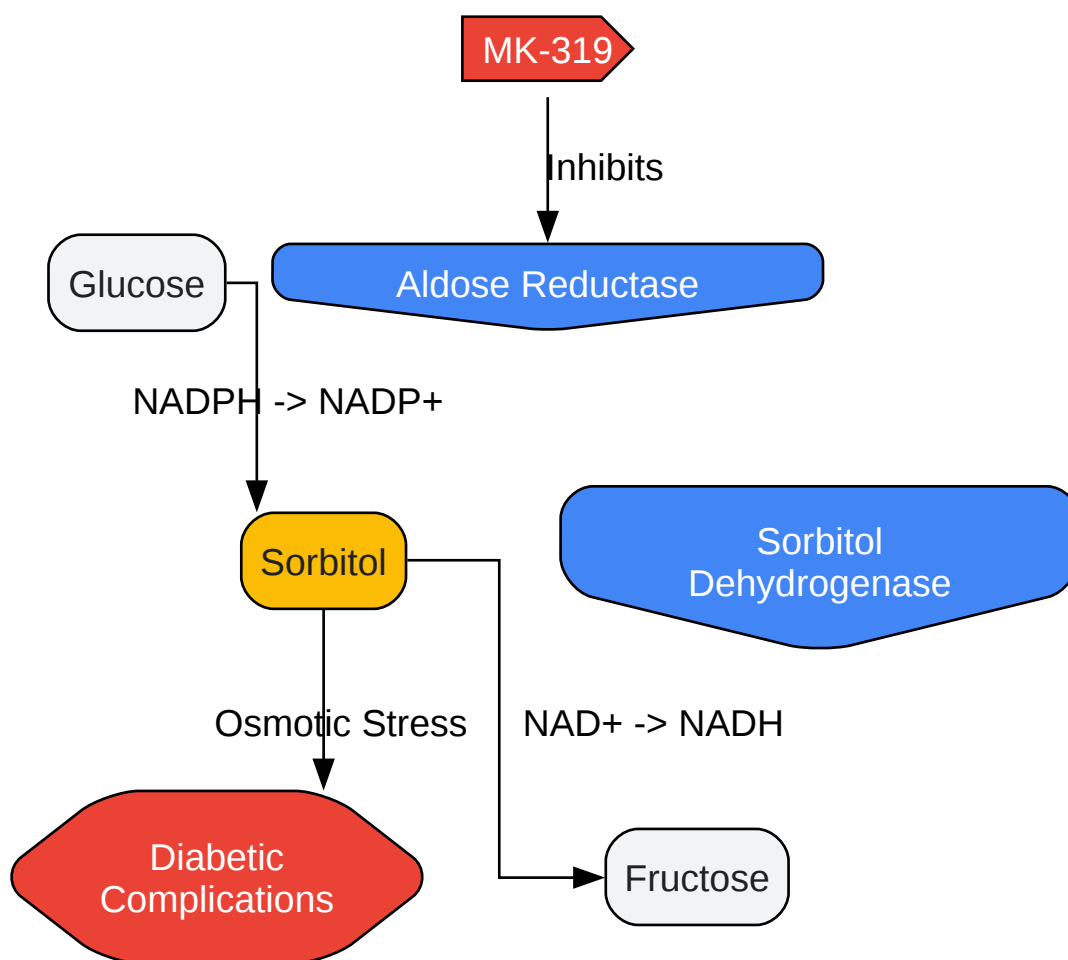
- Procedure:
  - Participants were enrolled in five dose-escalating cohorts (60, 120, 240, 400, and 600 mg).
  - Each cohort included 6 participants receiving VU0467319 and 2 receiving placebo.
  - A food effect study was also conducted with a 120 mg dose.
- Endpoints:
  - Primary: Safety and tolerability, assessed by monitoring adverse events.
  - Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
  - Exploratory: Cognitive and electrophysiological tasks to assess central nervous system activity.

## Signaling Pathway and Experimental Workflow









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## References

- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
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